4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the triazole-thiol compound. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole-thiol.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both methoxy and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-12-8-9-13(14(10-12)21-2)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPZTZZNHJALBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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